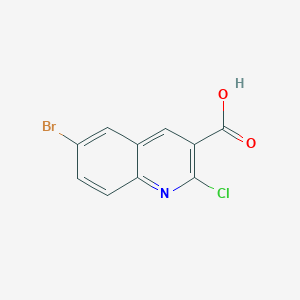

6-Bromo-2-chloroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 2-chloroquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in this compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming various biaryl and styrene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid (m-CPBA).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride in ethanol.

Major Products:

Substitution Products: 6-Methoxy-2-chloroquinoline-3-carboxylic acid, 6-tert-butoxy-2-chloroquinoline-3-carboxylic acid.

Oxidation Products: this compound N-oxide.

Reduction Products: 2-Chloroquinoline-3-carboxylic acid.

Applications De Recherche Scientifique

6-Bromo-2-chloroquinoline-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-chloroquinoline-3-carboxylic acid is largely dependent on its application. In medicinal chemistry, it often functions as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity to the target sites, leading to effective inhibition. The compound can interact with nucleophilic sites on enzymes, disrupting their normal function and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

- 2-Chloroquinoline-3-carboxylic acid

- 6-Bromoquinoline-3-carboxylic acid

- 6-Bromo-2-methylquinoline-3-carboxylic acid

Comparison: 6-Bromo-2-chloroquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. Compared to 2-Chloroquinoline-3-carboxylic acid, the brominated derivative exhibits higher reactivity in substitution reactions. Similarly, the presence of chlorine differentiates it from 6-Bromoquinoline-3-carboxylic acid, providing unique binding properties in biological systems.

Activité Biologique

6-Bromo-2-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C10H5BrClNO2. This compound belongs to the quinoline family, which is known for its diverse biological activities. The presence of bromine and chlorine atoms enhances its reactivity and potential applications in medicinal chemistry, particularly as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound acts as an inhibitor of specific enzymes by binding to their active sites, thus blocking their activity. Additionally, it can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound has potential anticancer effects. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds with similar structures have shown IC50 values ranging from 6.7 µM to 72.9 µM in different cancer cells, suggesting that this compound may also possess similar efficacy .

- Antimicrobial Properties : The compound has been reported to exhibit antibacterial and antifungal activities. Its derivatives are being explored for their potential use as antimicrobial agents due to their ability to inhibit the growth of pathogenic microorganisms.

- Enzyme Inhibition : It serves as a valuable tool in enzyme inhibition studies. The interactions between this compound and various enzymes can lead to significant insights into metabolic pathways and disease mechanisms .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Efficacy : In one study, derivatives of quinoline compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited potent selective cytotoxicity against MCF-7 breast cancer cells, supporting the potential use of this compound in cancer therapy .

- Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound to specific enzymes involved in cancer metabolism. The study demonstrated that the compound could effectively inhibit enzyme activity, leading to decreased proliferation rates in treated cancer cells.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar quinoline derivatives can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carboxylic acid | Lacks bromine substitution | Moderate anticancer activity |

| 6-Bromoquinoline-3-carboxylic acid | Contains bromine but no chlorine | Antimicrobial properties |

| This compound | Contains both bromine and chlorine | Enhanced anticancer and antimicrobial activity |

The unique combination of bromine and chlorine in this compound contributes to its distinct reactivity and biological profile compared to other derivatives.

Propriétés

IUPAC Name |

6-bromo-2-chloroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOUCLFBKHTGDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.